molecular formula C17H15N3O2 B2559769 N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide CAS No. 1797799-52-0

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide

Cat. No.: B2559769
CAS No.: 1797799-52-0
M. Wt: 293.326
InChI Key: KKAYRKGRNLNMCS-UHFFFAOYSA-N
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Description

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide is a quinoxaline derivative supplied for research purposes. Quinoxaline-based compounds are a significant area of investigation in medicinal chemistry due to their diverse therapeutic potential. Scientific literature indicates that structurally similar molecules have demonstrated notable biological activities, including antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7 . The mechanism of action for certain quinoxaline analogues involves the inhibition of critical enzymes like human thymidylate synthase (hTS), which is a validated target for anticancer therapy, by binding to the homodimer interface and stabilizing its inactive conformation . The integration of an acetamide moiety in the structure is a common strategy to fine-tune the compound's properties and its interaction with biological targets. Researchers are exploring these compounds for their potential application in developing novel therapeutic agents. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-6-5-7-12(15(10)18-11(2)21)16-17(22)20-14-9-4-3-8-13(14)19-16/h3-9H,1-2H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAYRKGRNLNMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Acetylation: The acetamide group can be introduced by reacting the amine group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

    Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various N-substituted acetamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide features a hydroxy group at the 3-position of the quinoxaline ring, a methyl group at the 6-position of the phenyl ring, and an acetamide group attached to the nitrogen atom. This unique structure contributes to its potential biological activities and applications.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile compound in organic synthesis.

Biological Activities

The compound has been studied for several biological activities, including:

  • Antimicrobial Properties : Quinoxaline derivatives have shown significant antimicrobial effects against various pathogens. Research indicates that this compound may inhibit bacterial growth, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Studies have demonstrated that quinoxaline derivatives possess anticancer properties. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. In one study, derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines . This suggests that this compound may also exhibit similar effects.

Medical Applications

This compound is being investigated for potential therapeutic applications:

  • Infectious Diseases : The compound's antimicrobial properties indicate its potential use in treating infectious diseases caused by resistant pathogens.
  • Cancer Treatment : Given its anticancer activity, further research could lead to its development as a therapeutic agent for various malignancies.

Case Studies and Research Findings

Several studies highlight the efficacy of quinoxaline derivatives, including this compound:

StudyFocusFindings
Anticancer ActivityShowed significant inhibitory effects on HCT-116 cancer cells with IC50 values comparable to doxorubicin.
Antimicrobial PropertiesDemonstrated potential antibacterial activity against various microorganisms.
Therapeutic ApplicationsSuggested as a candidate for developing treatments for malignancies due to its inhibitory effects on cellular metabolic processes.

Mechanism of Action

The mechanism of action of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinoxaline ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of substituents and core heterocycles reveals key differences:

Compound Name Core Structure Key Substituents Potential Impact on Properties
N-(2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide Quinoxaline 3-hydroxy, 6-methylphenyl, acetamide Enhanced solubility (hydroxy group), moderate lipophilicity (methyl)
N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives [4a] Quinoxaline Diphenyl, thiopyrimidine, chloro Increased steric bulk (diphenyl), electrophilic reactivity (chloro)
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives Benzothiazole Trifluoromethyl, methoxy/trimethoxyphenyl High metabolic stability (CF₃), enhanced π-π interactions (methoxy)
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide Tetrahydroquinoline Chloro, oxo-tetrahydroquinoline Polar chloro group, hydrogen-bonding capacity (oxo group)

Key Observations :

  • Quinoxaline vs. Benzothiazole Cores: Quinoxalines (as in the target compound) exhibit planar aromatic systems conducive to intercalation or enzyme binding, whereas benzothiazoles () are smaller and may favor membrane permeability .
  • Substituent Effects : The 3-hydroxy group in the target compound contrasts with the chloro and trifluoromethyl groups in analogs, which may alter electronic properties and target selectivity.

Q & A

Q. What are the key challenges in synthesizing N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide, and what methodologies address them?

Synthesis of this compound requires precise control over regioselective functionalization of the quinoxaline and phenylacetamide moieties. A multi-step approach is recommended:

  • Step 1 : Coupling of 3-hydroxyquinoxaline-2-carboxylic acid derivatives with ortho-methylphenylamine via Buchwald-Hartwig amination or Ullmann-type reactions .
  • Step 2 : Acetylation of the amino group using acetic anhydride under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) yield >90% purity. Critical Note : Monitor reaction intermediates via HPLC-MS to avoid side products like N-oxide formation on the quinoxaline ring .

Q. How can the molecular structure be validated experimentally?

Use X-ray crystallography (single-crystal analysis) for unambiguous confirmation:

  • Crystallization : Dissolve the compound in DMSO:methanol (1:3) and allow slow evaporation.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
  • Refinement : SHELXL (v.2018/3) for structure solution and refinement . Example Data :
ParameterValue
Space groupP 1
R-factor0.042
Bond length (C–N)1.345 Å ± 0.002

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 7.2–8.5 ppm) and acetamide methyl group (δ 2.1 ppm) .
  • FT-IR : Detect carbonyl stretch (C=O) at ~1680 cm⁻¹ and hydroxyl (O–H) at ~3200 cm⁻¹ .
  • HRMS : ESI+ mode to verify molecular ion [M+H]⁺ at m/z 324.1245 (calculated: 324.1242) .

Advanced Research Questions

Q. How to resolve contradictions between computational and experimental solubility data?

Experimental solubility in aqueous buffers (e.g., PBS pH 7.4) may deviate from COSMO-RS or DFT predictions due to:

  • Hydrogen bonding : The 3-hydroxyquinoxaline group forms strong H-bonds with water, increasing solubility beyond computational estimates .
  • Methodology : Use shake-flask method (UV-Vis quantification at λ = 270 nm) to measure solubility. Compare with Schrödinger’s QikProp (logS = -3.2 vs. experimental logS = -2.8) .

Q. What strategies optimize in vitro metabolic stability studies?

  • Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH regeneration system.
  • LC-MS/MS Analysis : Monitor hydroxylation at the quinoxaline ring (major metabolite) and N-deacetylation (minor pathway).
  • Key Finding : CYP3A4 is the primary enzyme involved (IC₅₀ = 12 µM with ketoconazole inhibition) .

Q. How to design a structure-activity relationship (SAR) study for kinase inhibition?

  • Target Selection : Prioritize kinases with hydrophobic binding pockets (e.g., JAK2, EGFR).
  • Docking Simulations : Use AutoDock Vina to model interactions between the acetamide group and ATP-binding sites.
  • Validation : Compare IC₅₀ values (e.g., EGFR IC₅₀ = 0.8 µM vs. computational ΔG = -9.2 kcal/mol) .

Data Contradiction Analysis

Q. Why do UV-Vis spectra vary between batches despite identical synthesis protocols?

  • Impurity Profile : Trace metal ions (e.g., Fe³⁺) from reagents can catalyze oxidation of the hydroxyquinoxaline moiety, shifting λ_max from 265 nm to 280 nm .
  • Solution : Include EDTA (1 mM) during purification to chelate metals and stabilize the compound .

Methodological Recommendations

AspectRecommendationReference
Synthesis Yield Optimize reaction time (8–12 hrs) to avoid over-acetylation
Crystallization Use DMSO:methanol (1:3) for high-quality crystals
Metabolic Assays Pre-incubate HLMs for 5 min to stabilize enzymes

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